2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride
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Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. For example, some compounds exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C, and high positive heats of formation .
Scientific Research Applications
Antifungal and Antimicrobial Applications
The exploration of synthetic compounds for combating agricultural diseases has led to the identification of several potent molecules with significant antifungal properties. For example, research has highlighted a class of compounds effective against the Fusarium oxysporum pathogen, responsible for Bayoud disease affecting date palms. The study reviews 100 small molecules, identifying 12 with high efficiency, including derivatives similar to the pyrazole structure, showcasing their antifungal pharmacophore sites. This suggests that derivatives of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride could possess valuable antifungal characteristics useful in agricultural settings (Kaddouri et al., 2022).
Role in Organic Synthesis and Medicinal Chemistry
Pyrazole derivatives, including those related to this compound, have been extensively studied for their utility in medicinal chemistry. Pyrazoles are recognized for their role as pharmacophores in various biologically active compounds, indicating their significance in the development of new drugs. These derivatives exhibit a wide range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects, underscoring their versatility in drug discovery and organic synthesis processes (Dar & Shamsuzzaman, 2015).
Implications for Neurodegenerative Disorders
Research into pyrazoline-containing compounds has shown that they hold promise for the treatment of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. These compounds exhibit neuroprotective properties, with studies covering their structure–activity relationships and potential as inhibitors of acetylcholine esterase and monoamine oxidase. This indicates the possibility that this compound derivatives could be valuable in the development of treatments for neurodegenerative conditions (Ahsan et al., 2022).
Synthesis of Heterocycles and Anticancer Applications
The synthesis of pyrazoline derivatives and their exploration for anticancer applications highlight the compound's potential in creating new therapeutic agents. Innovative synthesis methods and structural modifications of pyrazoline have led to derivatives with significant anticancer activities, suggesting that this compound could serve as a precursor or model for developing new anticancer drugs (Ray et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-5-7(11(12)13)6(2)10(9-5)4-3-8;/h3-4,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXPZOHQOIVJTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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